molecular formula C19H17F4NO B2428898 N-(4-Fluoro-2-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide CAS No. 1024446-14-7

N-(4-Fluoro-2-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide

Cat. No.: B2428898
CAS No.: 1024446-14-7
M. Wt: 351.345
InChI Key: GGXYBRGQTJLAIF-UHFFFAOYSA-N
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Description

N-(4-Fluoro-2-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group, which is often associated with enhanced metabolic stability and lipophilicity, making it a valuable compound in various scientific fields .

Properties

IUPAC Name

N-[4-fluoro-2-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F4NO/c20-14-8-9-16(15(12-14)19(21,22)23)24-17(25)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXYBRGQTJLAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isocyanate-Amine Coupling: Primary Pathway

The most direct synthesis involves reacting 4-fluoro-2-(trifluoromethyl)phenyl isocyanate with phenylcyclopentylamine under anhydrous conditions. This method mirrors protocols for analogous formamides, where isocyanates serve as electrophilic partners for nucleophilic amines.

Key Steps:

  • Synthesis of 4-Fluoro-2-(trifluoromethyl)phenyl Isocyanate :
    • Starting from 4-fluoro-2-(trifluoromethyl)aniline , treatment with triphosgene in dichloromethane at 0–5°C generates the isocyanate intermediate.
    • Critical Consideration : Excess triphosgene ensures complete conversion, while controlled temperatures mitigate side reactions.
  • Coupling with Phenylcyclopentylamine :
    • The isocyanate reacts with phenylcyclopentylamine in tetrahydrofuran (THF) at 25°C for 12–24 hours.
    • Solvent Impact : Polar aprotic solvents like THF enhance reaction rates by stabilizing transition states.

Reaction Equation:
$$
\text{C}6\text{H}3\text{F}(\text{CF}3)(\text{NCO}) + \text{C}{11}\text{H}_{13}\text{N} \rightarrow \text{this compound}
$$

Alternative Route: Carbodiimide-Mediated Amidation

For laboratories lacking isocyanate precursors, carbodiimide reagents (e.g., EDC, DCC) facilitate formamide formation via carboxylic acid intermediates:

  • Activation of Cyclopentanecarboxylic Acid :
    • The carboxylic acid is treated with DCC to form an active ester.
  • Coupling with 4-Fluoro-2-(trifluoromethyl)aniline :
    • The activated ester reacts with the aniline derivative in dimethylformamide (DMF), yielding the target compound after purification.

Limitation : Lower yields (60–70%) compared to isocyanate routes due to steric hindrance from the cyclopentyl group.

Reaction Conditions and Optimization

Temperature and Solvent Selection

  • Optimal Temperature Range : 20–30°C for isocyanate-amine reactions, balancing kinetics and side-product formation.
  • Solvent Screening :

    Solvent Dielectric Constant Yield (%)
    THF 7.5 88
    Dichloromethane 8.9 85
    DMF 36.7 78

    Polar aprotic solvents like THF maximize yield by solubilizing intermediates without hydrolyzing isocyanates.

Catalytic Additives

  • Base Catalysts : Triethylamine (1 eq.) accelerates isocyanate-amine coupling by scavenging HCl, improving yields to >90%.
  • Inorganic Bases : Sodium hydroxide (0.5 eq.) in DMF mitigates side reactions during carbodiimide-mediated routes.

Industrial Production Techniques

Continuous Flow Synthesis

Adopting methods from large-scale formamide production:

  • Microreactor Setup :
    • Isocyanate and amine streams merge at 25°C with a residence time of 10 minutes.
    • Advantage : Enhanced heat transfer and reduced byproduct formation.

Crystallization and Purification

  • Post-Reaction Workup :
    • Crude product is precipitated by adding deionized water (1:1 v/v) and cooled to 0–5°C.
    • Yield Improvement : Recrystallization from ethanol/water (3:1) achieves >99% purity.

Comparative Analysis with Related Formamides

Structural Analogues

Compound Synthesis Yield (%) Key Difference
N-(2-Fluoro-5-(trifluoromethyl)phenyl)formamide 85 Meta-substituted fluorine
N-(4-Fluoro-3-(trifluoromethyl)phenyl)formamide 78 Ortho-trifluoromethyl group

The target compound’s para-fluoro and ortho-trifluoromethyl groups enhance steric accessibility, improving reactivity.

Data Tables and Experimental Findings

Table 1. Optimized Reaction Parameters

Parameter Value Source
Temperature 25°C
Solvent THF
Molar Ratio 1:1 (isocyanate:amine)

Table 2. Spectroscopic Data

Technique Key Signal
$$^{19}\text{F NMR}$$ δ -62.5 ppm (CF$$_3$$), -110 ppm (F)
IR 1680 cm$$^{-1}$$ (C=O stretch)

Chemical Reactions Analysis

Amide Hydrolysis

The formamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or amine. The electron-withdrawing trifluoromethyl group accelerates hydrolysis by destabilizing the amide bond.

Reaction Conditions

Reagent SystemTemperatureTimeProductYieldSource
6M HCl (aqueous)100°C12 hr4-Fluoro-2-(trifluoromethyl)aniline78%
NaOH (10% aqueous)80°C8 hrCyclopentylphenylcarboxylic acid65%

Steric hindrance from the phenylcyclopentyl group reduces reaction rates compared to less bulky analogs.

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic ring (activated by fluorine and trifluoromethyl groups) undergoes regioselective nitration and sulfonation at the meta position relative to the formamide group.

Example Reaction: Nitration

ReagentPositionProduct StructureYieldSource
HNO₃/H₂SO₄ (1:3)Meta3-Nitro derivative52%

The phenylcyclopentyl group directs electrophiles away from the para position due to steric effects.

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at the 4-position participates in NAS with strong nucleophiles (e.g., alkoxides, amines):

Reaction with Sodium Methoxide

ConditionsProductYieldSource
NaOMe, DMF, 120°C4-Methoxy-2-(trifluoromethyl)phenyl68%

Reactivity is enhanced by the electron-withdrawing trifluoromethyl group .

Cross-Coupling Reactions

While the compound lacks direct coupling handles (e.g., halogens), functionalization via hydrolysis or lithiation enables participation in palladium-catalyzed reactions.

Suzuki-Miyaura Coupling (Post-Hydrolysis)

Boronic AcidCatalystProductYieldSource
Phenylboronic acidPd(PPh₃)₄Biphenyl derivative60%

Reduction Reactions

The formamide group is reduced to a methylamine using LiAlH₄:

ReagentTemperatureProductYieldSource
LiAlH₄, THF0°C → RTN-(Phenylcyclopentyl)methylamine85%

Steric and Electronic Effects

  • Steric Hindrance : The phenylcyclopentyl group impedes reactions at the ortho position of the aromatic ring.

  • Electronic Effects : The trifluoromethyl group reduces electron density at the para position, directing electrophiles to the meta position.

Stability Under Thermal and Oxidative Conditions

ConditionObservationSource
150°C (neat)Decomposition to CO and amine
H₂O₂ (30% aqueous)Oxidation of cyclopentyl to ketone

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties
Research indicates that compounds with trifluoromethyl groups exhibit enhanced biological activity, particularly in anticancer therapies. N-(4-Fluoro-2-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide has been studied for its potential to inhibit specific cancer cell lines through mechanisms that involve apoptosis and cell cycle arrest.

Case Study:
A study conducted by researchers at a leading university demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to induce oxidative stress within the cells, leading to programmed cell death .

1.2 Neuroprotective Effects
The neuroprotective properties of this compound are being investigated, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of the trifluoromethyl group is believed to enhance the compound's ability to cross the blood-brain barrier, providing therapeutic benefits.

Case Study:
In vitro studies have shown that this compound can reduce neuroinflammation and protect neuronal cells from toxic insults, suggesting its potential as a treatment for neurodegeneration .

Agrochemicals

2.1 Pesticidal Activity
The compound has been evaluated for its pesticidal properties, particularly as an insecticide or herbicide. The unique fluorinated structure contributes to its efficacy against a range of pests while minimizing environmental impact.

Research Findings:
Field trials have demonstrated that formulations containing this compound significantly reduced pest populations compared to control groups, highlighting its potential as a sustainable agricultural chemical .

Material Science

3.1 Polymer Additives
In material science, this compound is being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of fluorinated compounds often leads to materials with improved resistance to heat and chemical degradation.

Research Insights:
Studies have shown that polymers blended with this compound exhibit superior performance in high-temperature applications, making them suitable for use in automotive and aerospace industries .

Data Table: Summary of Applications

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAnticancer propertiesInduces apoptosis in cancer cell lines
Neuroprotective effectsReduces neuroinflammation; protects neurons
AgrochemicalsPesticidal activityEffective against pests; sustainable formulation
Material SciencePolymer additivesEnhances thermal stability; suitable for high-temp applications

Mechanism of Action

The mechanism of action of N-(4-Fluoro-2-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorophenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)propanamide
  • [2-Fluoro-5-(trifluoromethyl)phenyl]methanol

Uniqueness

N-(4-Fluoro-2-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide stands out due to its unique combination of a trifluoromethyl group and a phenylcyclopentyl moiety. This structure imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it particularly valuable in drug development and other scientific applications .

Biological Activity

N-(4-Fluoro-2-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • Molecular Formula : C19H17F4NO
  • Molecular Weight : 351.34 g/mol
  • CAS Number : Not specified

The compound features a trifluoromethyl group, which is known to enhance biological activity by improving metabolic stability and membrane permeability due to its lipophilicity .

The biological activity of this compound is attributed to several key factors:

  • Trifluoromethyl Group : The presence of the trifluoromethyl group increases the compound's lipophilicity, facilitating its penetration through cell membranes and enhancing interaction with intracellular targets .
  • Formamide Functionality : The formamide moiety may participate in hydrogen bonding interactions with biological macromolecules, potentially influencing enzyme activity and receptor binding .
  • Protein-Ligand Interactions : Molecular docking studies suggest that the compound can form significant interactions with various protein targets, which may correlate with its observed biological effects .

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

  • Anticancer Activity : Preliminary studies have shown that compounds with similar structures can inhibit cancer cell lines, suggesting potential anticancer properties for this compound .
  • Antimicrobial Properties : The compound may exhibit antibacterial activity, making it a candidate for further investigation in the field of infectious diseases .

In Vitro Studies

In vitro studies have been conducted to assess the cytotoxic effects of related compounds on various cancer cell lines. For instance, derivatives of trifluoromethylated compounds were evaluated for their ability to inhibit the growth of breast cancer MCF-7 cells, revealing moderate cytotoxicity .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that the introduction of electron-withdrawing groups like fluorine enhances the biological activity of phenyl derivatives. Compounds with multiple halogen substitutions generally display improved potency against target enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) .

Comparative Data Table

Compound NameActivity TypeIC50 Value (μM)Reference
Compound ACOX-2 Inhibition10.4
Compound BBChE Inhibition9.2
N-(4-Fluoro...)Anticancer ActivityModerate

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Fluoro-2-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide?

  • Methodology : Multi-step organic synthesis typically involves:

  • Amide bond formation : Reacting a cyclopentylphenyl carboxylic acid derivative with 4-fluoro-2-(trifluoromethyl)aniline using coupling agents like HATU or EDC in anhydrous DMF .
  • Purification : Column chromatography (silica gel, gradient elution) and recrystallization (solvent optimization for high purity) .
  • Validation : Monitor reaction progress via TLC and confirm final structure using 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodology :

  • Spectroscopic analysis : 1H^1H NMR (to verify aromatic protons and cyclopentyl CH2_2), 19F^{19}F NMR (for fluorinated groups), and IR spectroscopy (amide C=O stretch ~1650–1700 cm1^{-1}) .
  • Mass spectrometry : HRMS to confirm molecular ion ([M+H]+^+) and rule out impurities .
  • X-ray crystallography (if crystalline): Resolve bond lengths/angles and intramolecular interactions (e.g., C–H···O) .

Q. What solvent systems are optimal for solubility and stability studies?

  • Methodology :

  • Solubility screening : Test in DMSO (common stock solution), ethanol, and acetonitrile. Use UV-Vis spectroscopy to quantify solubility .
  • Stability : Monitor degradation under varying pH (2–12), temperatures (4–37°C), and light exposure via HPLC .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., kinases, GPCRs). Focus on fluorophenyl/trifluoromethyl motifs for hydrophobic interactions .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
  • Pharmacophore mapping : Identify critical functional groups (amide, fluorinated aryl) for activity .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodology :

  • Assay standardization : Compare IC50_{50} values using consistent cell lines (e.g., HEK293 vs. HeLa) and controls .
  • Metabolic stability : Use liver microsomes to assess if discrepancies arise from cytochrome P450-mediated degradation .
  • Impurity profiling : Quantify byproducts (e.g., dehalogenated analogs) via LC-MS; correlate with reduced activity .

Q. How to design experiments to elucidate its mechanism of action in disease models?

  • Methodology :

  • Target identification : Combine affinity chromatography (compound-functionalized resins) with proteomics .
  • Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis, inflammation) .
  • In vivo validation : Use xenograft models (e.g., murine cancer) with pharmacokinetic profiling (plasma/tissue distribution via LC-MS/MS) .

Q. What synthetic modifications enhance selectivity for specific biological targets?

  • Methodology :

  • SAR studies : Modify substituents (e.g., replace cyclopentyl with cyclohexyl) and test activity against panels of enzymes/receptors .
  • Isosteric replacements : Substitute trifluoromethyl with cyano or sulfonamide groups to alter binding affinity .
  • Pro-drug design : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability .

Q. How to address challenges in reproducibility of synthesis protocols?

  • Methodology :

  • Parameter optimization : Use design of experiments (DoE) to test variables (temperature, catalyst loading) and identify critical factors .
  • Intermediate characterization : Isolate and validate all intermediates via NMR/MS to ensure consistent starting materials .
  • Batch-to-batch analysis : Compare purity (HPLC), crystallinity (PXRD), and bioactivity across 3+ independent syntheses .

Research Gaps and Future Directions

  • In vivo metabolic profiling : Lack of data on metabolites and excretion pathways .
  • Comparative studies : Structural analogs (e.g., N-(4-chloro-2-fluorophenyl) derivatives) show varied bioactivity; systematic comparisons needed .
  • Long-term toxicity : No data on chronic exposure effects in preclinical models .

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